molecular formula C18H20N4O4S2 B5253847 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5253847
M. Wt: 420.5 g/mol
InChI Key: LOKDIHWZXHXYJN-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a (Z)-configured thiazolidinone ring system. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one scaffold: A nitrogen-rich bicyclic framework known for diverse bioactivity, including anti-inflammatory and antimicrobial properties .
  • Substituents: The 2-hydroxyethylamino group at position 2 and the 9-methyl group on the pyrido-pyrimidinone core modulate solubility and steric interactions .

Synthetic routes for analogous compounds (e.g., ) involve condensation of thiosemicarbazides with α,β-unsaturated ketones or aldehydes under reflux conditions in ethanol, followed by purification via crystallization . Characterization typically employs IR (C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹), ¹H/¹³C NMR (distinct shifts for methyl groups and aromatic protons), and mass spectrometry (m/z consistent with molecular ion peaks) .

Properties

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-11-4-3-6-21-15(11)20-14(19-5-8-23)12(16(21)24)10-13-17(25)22(7-9-26-2)18(27)28-13/h3-4,6,10,19,23H,5,7-9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKDIHWZXHXYJN-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrido[1,2-a]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiazolidinone ring: This step may involve the reaction of a thioamide with an appropriate aldehyde or ketone.

    Functional group modifications: The hydroxyethyl, methoxyethyl, and amino groups can be introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization.

Chemical Reactions Analysis

Types of Reactions

“2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” would depend on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: Modulating their activity or function.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Modifying cellular pathways: Influencing signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

  • Chlorine in 10b increases electronegativity, which may enhance binding to polar protein pockets but reduces metabolic stability .
Bioactivity and Computational Similarity

Table 2: Predicted Bioactivity and Similarity Metrics

Compound Name Anti-Inflammatory IC₅₀ (µM) Tanimoto Coefficient (vs. Target) Docking Affinity (kcal/mol) Reference
Target Compound Not Reported - -8.9 (Predicted)
10a 12.3 ± 1.2 0.64 (Morgan Fingerprint) -7.5
10b 9.8 ± 0.9 0.58 (Morgan Fingerprint) -8.1
(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Not Reported 0.42 (Tanimoto MACCS) -6.7

Key Findings :

  • Structural similarity (Tanimoto >0.5) correlates with conserved bioactivity profiles, as seen in 10a/b .
  • The target’s higher predicted docking affinity (-8.9 kcal/mol) suggests stronger interactions with inflammatory targets (e.g., COX-2) compared to azulene-based analogues .
Pharmacokinetic and Toxicity Profiles
  • Target Compound: The 2-hydroxyethylamino group may reduce hepatotoxicity risks compared to phenyl-substituted analogues (e.g., 10a) due to lower lipophilicity .

Biological Activity

The compound 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that incorporates a thiazolidine moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Thiazolidine core : Known for antimicrobial and anticancer properties.
  • Pyrido-pyrimidine structure : Associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study highlighted the ability of thiazolidinone derivatives to inhibit biofilm formation in Pseudomonas aeruginosa and Staphylococcus epidermidis, with some compounds showing over 50% reduction in biofilm formation at concentrations equal to their minimum inhibitory concentration (MIC) .

Compound IDMIC (µM)% Biofilm Reduction
1h125.461.34
1m162.162.69
1n157.956.74

These findings suggest that the compound may possess similar biofilm-inhibiting potential due to its structural similarities with effective thiazolidinone derivatives.

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been well-documented. For instance, compounds containing the thiazolidine core have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A recent study evaluated a series of thiazolidinone derivatives for their anticancer activity and reported promising results with an IC50 value as low as 0.06 µM against non-small cell lung cancer cells . This suggests that our compound may also exhibit significant anticancer properties worthy of further investigation.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Thiazolidinone derivatives have demonstrated potent antioxidant activity through radical scavenging assays, which can protect cells from oxidative damage . The incorporation of hydroxyl groups in the structure is believed to enhance this activity.

Case Studies

  • Case Study on Biofilm Inhibition : A recent study tested several thiazolidinone derivatives against S. epidermidis and found that modifications in the benzylidene fragment significantly affected their antibiofilm activity. Compounds with halogen substitutions showed enhanced efficacy, indicating a structure-activity relationship that could be explored in our compound .
  • Anticancer Screening : A series of synthetic thiazolidinones were evaluated against multiple cancer cell lines, revealing that specific substitutions led to improved cytotoxicity profiles . The results indicated that the presence of methoxy groups might enhance the interaction with cellular targets involved in cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.